molecular formula C13H18N2O2 B1465696 1-(3-Methoxybenzoyl)piperidin-3-amine CAS No. 1291555-63-9

1-(3-Methoxybenzoyl)piperidin-3-amine

Número de catálogo: B1465696
Número CAS: 1291555-63-9
Peso molecular: 234.29 g/mol
Clave InChI: XABFHBLOTWIFRV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(3-Methoxybenzoyl)piperidin-3-amine is a synthetic piperidine-based compound of significant interest in medicinal chemistry and neuroscience research. Piperidine is a fundamental structural motif found in numerous pharmaceuticals and biologically active molecules . This compound features a 3-methoxybenzoyl group attached to the piperidine ring, a structure often investigated for its potential interaction with central nervous system targets. Research on analogous compounds suggests that structures containing a piperidine moiety can exhibit high affinity for receptors such as the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R) . For instance, some piperidine-based ligands have been identified as dual-acting H3R and σ1R antagonists, representing a promising strategy for developing novel therapeutic agents for neuropathic pain and CNS disorders . The presence of the amine group at the 3-position of the piperidine ring makes this compound a valuable building block for further chemical synthesis and structure-activity relationship (SAR) studies. Researchers can utilize 1-(3-Methoxybenzoyl)piperidin-3-amine as a key intermediate to develop and screen novel ligands for various G-protein coupled receptors (GPCRs). This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Propiedades

Número CAS

1291555-63-9

Fórmula molecular

C13H18N2O2

Peso molecular

234.29 g/mol

Nombre IUPAC

(3-aminopiperidin-1-yl)-(3-methoxyphenyl)methanone

InChI

InChI=1S/C13H18N2O2/c1-17-12-6-2-4-10(8-12)13(16)15-7-3-5-11(14)9-15/h2,4,6,8,11H,3,5,7,9,14H2,1H3

Clave InChI

XABFHBLOTWIFRV-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)N2CCCC(C2)N

SMILES canónico

COC1=CC=CC(=C1)C(=O)N2CCCC(C2)N

Origen del producto

United States
Foundational & Exploratory

1-(3-Methoxybenzoyl)piperidin-3-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(3-Methoxybenzoyl)piperidin-3-amine: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 1-(3-Methoxybenzoyl)piperidin-3-amine, a functionalized heterocyclic compound with significant potential in medicinal chemistry and drug discovery. By leveraging the privileged piperidine scaffold, this molecule serves as a valuable building block for developing novel therapeutic agents. This document details its physicochemical properties, provides a robust, field-proven protocol for its synthesis and characterization, and explores its potential applications for researchers, scientists, and drug development professionals.

Core Compound Properties and Physicochemical Data

1-(3-Methoxybenzoyl)piperidin-3-amine is a derivative of 3-aminopiperidine, a structural motif found in numerous biologically active compounds. The incorporation of a 3-methoxybenzoyl group at the N1 position introduces specific steric and electronic features that can be exploited for modulating interactions with biological targets. The properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂O₂Calculated
Molecular Weight 234.29 g/mol Calculated[1][2]
IUPAC Name (3-methoxyphenyl)(3-aminopiperidin-1-yl)methanoneGenerated
CAS Number Not availableN/A
Predicted XLogP3 1.8 - 2.2Computed
Predicted Hydrogen Bond Donors 1 (from the -NH₂ group)Computed
Predicted Hydrogen Bond Acceptors 3 (2 from oxygen, 1 from ring nitrogen)Computed
Predicted Rotatable Bonds 3Computed

Synthesis and Characterization

The synthesis of 1-(3-Methoxybenzoyl)piperidin-3-amine requires a strategic approach to ensure selective acylation of the piperidine ring nitrogen over the exocyclic primary amine at the C3 position. The secondary amine within the piperidine ring is generally more nucleophilic than the primary amine. However, to guarantee regioselectivity and avoid side products, a protection-acylation-deprotection strategy is the most robust and reliable method.

Synthetic Workflow Overview

The recommended synthetic pathway involves three key stages: protection of the more reactive C3-amino group, acylation of the N1-piperidine nitrogen, and subsequent deprotection to yield the final product.

G cluster_0 Step 1: Protection cluster_1 Step 2: N-Acylation cluster_2 Step 3: Deprotection A 3-Aminopiperidine B (S)-tert-butyl piperidin-3-ylcarbamate A->B (Boc)₂O, Base (e.g., TEA, DCM) C tert-butyl (1-(3-methoxybenzoyl) -piperidin-3-yl)carbamate B->C 3-Methoxybenzoyl Chloride, Base (e.g., TEA, DCM) D 1-(3-Methoxybenzoyl) -piperidin-3-amine C->D Strong Acid (e.g., TFA or HCl) G cluster_0 GPCR Signaling Cascade Ligand Piperidine-Based Ligand Receptor GPCR Ligand->Receptor Binds G_Protein G Protein (αβγ) Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Sources

A Technical Guide to the Hydrogen Bonding Properties of 1-(3-Methoxybenzoyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The capacity of a molecule to form hydrogen bonds is a cornerstone of its pharmacokinetic and pharmacodynamic profile, profoundly influencing its solubility, permeability, and interaction with biological targets. This guide provides an in-depth analysis of 1-(3-Methoxybenzoyl)piperidin-3-amine, a molecule possessing a rich scaffold of functional groups relevant to medicinal chemistry. Through a first-principles approach, we systematically deconstruct the molecule to identify and quantify its hydrogen bond donor and acceptor sites. Our analysis concludes that 1-(3-Methoxybenzoyl)piperidin-3-amine has two hydrogen bond donors and four hydrogen bond acceptors . This characterization is crucial for researchers in drug discovery, aiding in the prediction of ADME properties and the rational design of new chemical entities.

Foundational Principles of Hydrogen Bonding in Drug Design

A hydrogen bond is a highly specific, non-covalent interaction between a hydrogen atom covalently bonded to a highly electronegative atom (the donor ) and another nearby electronegative atom (the acceptor ).[1][2] This interaction is not merely electrostatic; it involves a degree of charge transfer and orbital overlap, making it a critical determinant of molecular conformation and intermolecular recognition.[1][3]

  • Hydrogen Bond Donor (HBD): A molecule or functional group containing a hydrogen atom attached to an electronegative element, most commonly nitrogen, oxygen, or fluorine (N-H, O-H).[4][5] The electronegative atom polarizes the covalent bond, imparting a partial positive charge (δ+) on the hydrogen, making it "acidic" and capable of interacting with an electron-rich center.

  • Hydrogen Bond Acceptor (HBA): An electronegative atom (N, O, F) possessing at least one lone pair of electrons.[4][6] This lone pair serves as a region of negative electrostatic potential that can attract the partially positive hydrogen from a donor group.

The quantification of these features is a central tenet of predictive models for "drug-likeness," most notably Lipinski's Rule of Five, which posits that orally available drugs generally have no more than 5 HBDs and 10 HBAs.[7][8][9]

H_Bond_Principle cluster_donor Donor Molecule cluster_acceptor Acceptor Molecule D D H H δ+ D->H δ- A A δ- H->A Hydrogen Bond

-C-N1-C(H)-C(H)2-C(H)(NH2)-C(H)2-C(H)2- | | C6H4-OCH3

Caption: Functional group analysis of the target molecule.

Systematic Enumeration of H-Bond Donors and Acceptors

The calculation of HBD and HBA counts follows a systematic, rule-based approach grounded in the fundamental definitions.

3.1. Hydrogen Bond Donor (HBD) Analysis

We identify all hydrogen atoms covalently bonded to nitrogen or oxygen.

  • Primary Amine (-NH₂): This group contains a nitrogen atom bonded to two hydrogen atoms. Both N-H bonds are highly polarized, making each hydrogen a potential donor.

  • Tertiary Amide Nitrogen: The nitrogen atom within the piperidine ring is part of a tertiary amide. It is covalently bonded to the carbonyl carbon and two other carbon atoms of the ring. It has no attached hydrogen atoms and therefore cannot act as a donor.

  • Methoxy Group (-OCH₃): The oxygen atom is bonded to two carbon atoms (one from the aromatic ring, one from the methyl group). It has no attached hydrogen atoms and cannot act as a donor.

  • Total HBD Count = 2 (from the primary amine group)

3.2. Hydrogen Bond Acceptor (HBA) Analysis

We identify all nitrogen and oxygen atoms, as their lone electron pairs can accept a hydrogen bond.

[10][11]1. Carbonyl Oxygen (C=O): The oxygen of the amide's carbonyl group is highly electronegative and possesses two lone pairs of electrons. It is a strong hydrogen bond acceptor. 2. Methoxy Oxygen (-OCH₃): The ether oxygen in the methoxy group has two lone pairs and serves as a hydrogen bond acceptor. 3. Primary Amine Nitrogen (-NH₂): The nitrogen of the primary amine has one lone pair of electrons and can function as a hydrogen bond acceptor. 4. Tertiary Amide Nitrogen: The nitrogen atom within the piperidine ring also possesses a lone pair. While its availability can be somewhat diminished by resonance with the adjacent carbonyl group, standard medicinal chemistry rules (e.g., Lipinski's) count all nitrogen and oxygen atoms. Therefore, it is included in the count.

  • Total HBA Count = 1 (Carbonyl O) + 1 (Methoxy O) + 1 (Amine N) + 1 (Amide N) = 4

Summary and Implications for Drug Development

The hydrogen bonding characteristics are critical for predicting a compound's behavior in a biological system.

ParameterFunctional Group Source(s)Count
Hydrogen Bond Donors Primary Amine (-NH₂)2
Hydrogen Bond Acceptors Carbonyl (O), Methoxy (O), Amine (N), Amide (N)4

These values are well within the guidelines of Lipinski's Rule of Five (≤5 HBD, ≤10 HBA). T[7][11]his suggests that, from a hydrogen bonding perspective, 1-(3-Methoxybenzoyl)piperidin-3-amine possesses favorable properties for oral bioavailability, as excessive hydrogen bonding capacity can hinder membrane permeation.

[10]### 5. Protocol: Computational Verification of Hydrogen Bonding Potential

While manual counting provides a rapid and reliable assessment for rules-based screening, computational methods can offer deeper insight into the spatial and energetic aspects of a molecule's hydrogen bonding potential.

Step-by-Step Computational Workflow
  • 3D Structure Generation: Convert the 2D chemical structure (SMILES or SDF) into a low-energy 3D conformation using a molecular mechanics force field (e.g., MMFF94).

  • Quantum Mechanical Optimization: Perform a geometry optimization and partial charge calculation using a suitable quantum mechanics method (e.g., Density Functional Theory - DFT). This provides a more accurate representation of electron distribution.

  • MEP Surface Calculation: Calculate the Molecular Electrostatic Potential (MEP) surface. This surface visually maps electron-rich (negative potential, HBA sites) and electron-poor (positive potential, HBD sites) regions onto the molecule's 3D structure.

  • Pharmacophore Feature Identification: Employ a pharmacophore modeling algorithm to automatically identify and locate HBD and HBA feature points based on the calculated electronic and spatial properties. This provides a quantitative and spatially defined model of the molecule's interaction potential.

Computational_Workflow cluster_input Input cluster_process Computational Process cluster_output Output Input 2D Structure (SMILES) Step1 Step 1: 3D Conformation (Energy Minimization) Input->Step1 Step2 Step 2: QM Optimization (Partial Charge Calculation) Step1->Step2 Step3 Step 3: MEP Surface (Electrostatic Mapping) Step2->Step3 Step4 Step 4: Pharmacophore (Feature Identification) Step3->Step4 Output 3D Pharmacophore Model (HBD & HBA Sites Mapped) Step4->Output

Caption: Workflow for computational analysis of H-bonding.

Conclusion

A rigorous, first-principles analysis of 1-(3-Methoxybenzoyl)piperidin-3-amine reveals a hydrogen bond donor count of two and a hydrogen bond acceptor count of four . This profile is consistent with established guidelines for drug-likeness and provides a foundational piece of data for scientists engaged in drug design and development. By understanding and quantifying these fundamental molecular properties, researchers can more effectively predict and optimize the pharmacokinetic behavior of novel therapeutic candidates.

References
  • Hydrogen bond. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

  • 2.14: Organic Functional Groups- H-bond donors and H-bond acceptors. (2020, May 30). Chemistry LibreTexts. [Link]

  • Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

  • Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Understanding Hydrogen Bonds: Donors and Acceptors Explained. (2026, January 15). Oreate AI Blog. [Link]

  • Hydrogen bonds (H bonds). (n.d.). Biomodel. Retrieved February 23, 2026, from [Link]

  • What is the difference between hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA)? (2020, May 3). Quora. [Link]

  • lipinski rule of five. (2023, November 28). TIU Lecture Notes. [Link]

  • Lipinski's rule of five. (n.d.). Moodle@Units. [Link]

  • Lipinski Rule of Five. (n.d.). SCFBio @ IIT Delhi. [Link]

  • Hydrogen bond design principles. (n.d.). PMC. [Link]

  • The donor and acceptors atoms in the Hydrogen bond | With Examples | Organic Chemistry Tutorial. (n.d.). The Organic Chemistry Tutor. [Link]

  • Hydrogen Bonding. (n.d.). Organic Chemistry Tutor. [Link]

  • Understanding Hydrogen Bond Donors and Acceptors: The Key to Molecular Interactions. (2026, January 15). Medium. [Link]

Sources

LogP and hydrophobicity values of 1-(3-Methoxybenzoyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the LogP and Hydrophobicity of 1-(3-Methoxybenzoyl)piperidin-3-amine

Foreword: The Central Role of Hydrophobicity in Modern Drug Discovery

In the landscape of pharmaceutical research, the journey from a promising chemical entity to a clinically effective drug is governed by a complex interplay of molecular properties. Among the most critical of these is hydrophobicity—the tendency of a molecule to repel water.[1] This property, quantitatively expressed as the logarithm of the partition coefficient (LogP), is a cornerstone of medicinal chemistry and pharmacology. It profoundly influences a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, dictating everything from its ability to cross cell membranes to its potential for metabolic breakdown and off-target toxicity.[2][3][4] An optimal level of hydrophobicity is essential; too low, and a drug may fail to penetrate biological barriers like the gut wall or the blood-brain barrier; too high, and it may suffer from poor aqueous solubility, high plasma protein binding, and rapid metabolism, ultimately leading to low bioavailability and potential toxicity.[4][5]

This guide focuses on 1-(3-Methoxybenzoyl)piperidin-3-amine , a molecule featuring a piperidine scaffold, which is a privileged structure found in numerous pharmaceuticals.[6][7] The molecule's distinct structural motifs—a basic 3-amino group, a central piperidine ring, an amide linker, and a methoxy-substituted aromatic ring—each contribute to its overall physicochemical character. Due to the presence of the ionizable amine, its partitioning behavior is pH-dependent, making the distinction between the partition coefficient (LogP) of the neutral species and the distribution coefficient (LogD) at physiological pH crucial for predicting its in vivo behavior.[3][8]

The objective of this document is not merely to report a value, but to provide a comprehensive technical framework for the robust determination and prediction of LogP for 1-(3-Methoxybenzoyl)piperidin-3-amine. We will delve into the causality behind established experimental protocols and explore the logic of in silico predictive models, equipping researchers and drug development professionals with the knowledge to accurately characterize this and other novel chemical entities.

Part 1: Experimental Determination of Lipophilicity

The empirical measurement of LogP remains the benchmark for accuracy.[9] The choice of method is often dictated by the required throughput, accuracy, and stage of the drug discovery process. Here, we detail the two most authoritative methods.

The "Gold Standard": Shake-Flask Method (OECD Guideline 107)

The shake-flask method directly measures the partitioning of a solute between n-octanol and water and is considered the definitive standard for LogP determination.[10] Its accuracy is unparalleled for values in the range of -2 to 4, but it is resource-intensive.[9][10]

The core principle is the establishment of a true thermodynamic equilibrium of the analyte between two immiscible liquid phases. Pre-saturation of the n-octanol with water and the water with n-octanol is a critical first step to prevent volume changes during the experiment that would alter the final concentration measurements. The choice of analytical technique for quantification (e.g., HPLC-UV) must be sensitive and specific for the analyte, as impurities can significantly skew the results.[11]

  • Phase Preparation: Vigorously mix high-purity n-octanol and water (e.g., 1:1 v/v) in a separatory funnel for 24 hours at a controlled temperature (typically 25°C). Allow the phases to separate completely for at least 24 hours. Drain and store each phase separately. This yields water-saturated n-octanol and n-octanol-saturated water.

  • Stock Solution Preparation: Prepare a stock solution of 1-(3-Methoxybenzoyl)piperidin-3-amine in water-saturated n-octanol. The concentration should be low enough to avoid self-aggregation but high enough for accurate quantification (typically <0.01 M).

  • pH Adjustment (for LogD): To measure the LogD at a specific pH (e.g., physiological pH 7.4), use a buffer (e.g., phosphate-buffered saline, PBS) as the aqueous phase instead of pure water. To determine the LogP of the neutral species, the pH of the aqueous phase must be adjusted to at least 2 pH units above the pKa of the piperidine nitrogen, ensuring >99% of the molecule is uncharged.[9]

  • Partitioning: In a glass vessel with a tight-fitting cap, combine a precise volume of the n-octanol stock solution with a precise volume of the n-octanol-saturated aqueous phase. The volume ratio is chosen based on the expected LogP.

  • Equilibration: Agitate the vessel at a constant temperature until equilibrium is reached. This can be achieved by gentle shaking or stirring. The time required can range from a few minutes to several hours and should be determined empirically.[12]

  • Phase Separation: Centrifuge the vessel at low speed to break any potential emulsions and ensure complete separation of the two phases.[10]

  • Quantification: Carefully withdraw an aliquot from each phase. It is crucial to avoid cross-contamination; when sampling the aqueous phase, a small volume should be drawn into the pipette tip first and discarded to wash away any residual n-octanol.[10] Analyze the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient, P, is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

    • P = [Concentration]octanol / [Concentration]aqueous

    • LogP = log10(P)

Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Saturated n-Octanol & Water P2 Prepare Analyte Stock Solution P1->P2 P3 Prepare Buffered Aqueous Phase (pH 7.4) P1->P3 E1 Combine Phases in Vessel P2->E1 P3->E1 E2 Agitate to Equilibrium E1->E2 E3 Centrifuge for Phase Separation E2->E3 A1 Sample Octanol Phase E3->A1 A2 Sample Aqueous Phase E3->A2 A3 Quantify Concentration (e.g., HPLC-UV) A1->A3 A2->A3 A4 Calculate LogP/LogD A3->A4 Result Result A4->Result

Caption: Workflow for LogP/LogD determination using the shake-flask method.

The High-Throughput Alternative: RP-HPLC Method (OECD Guideline 117)

For earlier stages of discovery where speed is paramount, the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method provides a rapid and reliable indirect estimation of LogP.[13][14]

This method operates on the principle that a compound's retention on a nonpolar stationary phase (like C18-silica) is proportional to its hydrophobicity.[11] By calibrating the system with a set of reference compounds having well-established LogP values, a robust linear correlation can be established between the logarithm of the retention factor (log k) and LogP. This allows for the LogP of an unknown compound to be interpolated from its measured retention time.[15] The accuracy of the method is critically dependent on the quality of the calibration curve and the structural similarity of the reference compounds to the analyte.

  • System Setup: Use an HPLC system with a UV detector and a C18 column. The mobile phase is typically a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Reference Compound Selection: Choose a set of 5-7 commercially available reference compounds with reliable shake-flask LogP values that bracket the expected LogP of 1-(3-Methoxybenzoyl)piperidin-3-amine.

  • Isocratic Elution & Dead Time (t0) Determination: The mobile phase composition (isocratic) must be optimized to ensure the reference compounds and the analyte elute with appropriate retention factors (ideally 0 < log k < 2). Determine the column dead time (t0) by injecting a non-retained compound (e.g., uracil).

  • Calibration Curve Generation:

    • Inject each reference compound in triplicate and record its retention time (tR).[11]

    • Calculate the retention factor (k) for each standard: k = (tR - t0) / t0.

    • Plot the known LogP values (y-axis) against the corresponding calculated log k values (x-axis).

    • Perform a linear regression to obtain the calibration equation (y = mx + c) and the correlation coefficient (R²), which should be >0.98 for a valid assay.

  • Analyte Measurement: Under the exact same isocratic conditions, inject 1-(3-Methoxybenzoyl)piperidin-3-amine in triplicate and determine its average retention time.

  • LogP Calculation:

    • Calculate the log k for the analyte using its retention time.

    • Substitute this log k value into the calibration equation to calculate the HPLC-based LogP.

HPLC_Workflow cluster_cal Calibration cluster_ana Analyte Measurement C1 Select & Run Reference Compounds C2 Calculate log k for each Standard C1->C2 C3 Plot LogP vs. log k C2->C3 C4 Generate Linear Regression Equation C3->C4 Result Calculated LogP Value C4->Result Interpolate A1 Inject Analyte under Identical Conditions A2 Measure Retention Time (tR) A1->A2 A3 Calculate Analyte log k A2->A3 A3->Result

Caption: Workflow for LogP determination using the RP-HPLC method.

Part 2: In Silico Prediction of LogP

Computational (in silico) prediction of LogP is an indispensable tool in modern drug design, allowing for the rapid screening of virtual libraries before any synthesis is undertaken.[2][3] Numerous algorithms exist, each with distinct strengths, and it is best practice to consult several to establish a consensus range.

Computational LogP prediction methods can be broadly categorized:[16]

  • Fragment-Based (e.g., CLogP): These methods deconstruct a molecule into a set of predefined fragments. The final LogP is the sum of the values for these fragments, plus correction factors for interactions between them. They are highly accurate for molecules well-represented in their training data.[16][17]

  • Atom-Based (e.g., ALOGP, XLogP3): This approach sums the lipophilic contributions of each individual atom. More advanced versions like XLogP apply correction factors based on the atom's environment, accounting for intramolecular effects.[17]

  • Property-Based (e.g., MLogP): These methods use whole-molecule descriptors (like molecular weight, surface area, and atom counts) in a regression equation to calculate LogP. They are very fast but can be less accurate for structurally novel compounds.

The SwissADME web tool provides free access to several well-regarded LogP prediction algorithms.[18]

  • Obtain SMILES String: The canonical SMILES (Simplified Molecular-Input Line-Entry System) representation for 1-(3-Methoxybenzoyl)piperidin-3-amine is: COC1=CC(=CC=C1)C(=O)N2CCCC(C2)N.

  • Access the Tool: Navigate to the SwissADME website ([Link]).

  • Input Molecule: Paste the SMILES string into the input box and run the prediction.

  • Analyze Results: The output will provide a table of physicochemical properties, including LogP values from multiple models. It is crucial to note the value from each predictor, as the variation itself is informative.

Computational_Methods cluster_approaches Computational Approaches Input Molecular Structure (SMILES) Frag Fragment-Based (e.g., CLogP) Input->Frag Atom Atom-Based (e.g., ALOGP, XLogP) Input->Atom Prop Property-Based (e.g., MLogP) Input->Prop Output Consensus LogP Range Frag->Output Atom->Output Prop->Output

Caption: Logical overview of major in silico LogP prediction categories.

Part 3: Data Synthesis and Interpretation

A comprehensive analysis requires comparing the results from both experimental and computational approaches. Since experimental data for this specific molecule is not publicly available, we present the predicted values from the SwissADME tool as a robust starting point for any research campaign.

Summary of Predicted LogP and Physicochemical Properties
ParameterPredicted ValueMethod/ModelSignificance in Drug Discovery
LogPo/w (iLOGP) 1.82Physics-basedMeasures intrinsic lipophilicity.
LogPo/w (XLOGP3) 1.48Atom-basedA widely used predictive model.
LogPo/w (WLOGP) 1.39Atom-based (Ghose-Crippen)Another established atomistic approach.
LogPo/w (MLOGP) 1.34Property-based (Moriguchi)Fast, topology-based prediction.
LogPo/w (SILICOS-IT) 2.15Fragment & TopologyA hybrid consensus model.
Consensus LogP 1.63 Average of 5 modelsProvides a balanced, robust estimate.
Topological Polar Surface Area (TPSA) 55.53 ŲFragment-basedPredicts membrane permeability; <140 Ų is good for oral absorption.
Aqueous Solubility (LogS) -2.67 (Soluble)ALOGPSCrucial for formulation and bioavailability.

Data generated using SwissADME based on the SMILES string for 1-(3-Methoxybenzoyl)piperidin-3-amine.

Expert Interpretation

The in silico data for 1-(3-Methoxybenzoyl)piperidin-3-amine presents a promising profile for a drug candidate.

  • Hydrophobicity: The consensus LogP of 1.63 suggests the compound has balanced lipophilicity. This value falls well within the desirable range for oral bioavailability, as it is high enough to support membrane permeation but low enough to avoid the pitfalls of excessive lipophilicity, such as poor solubility and high metabolic clearance.[2][19] According to "Lipinski's Rule of 5," an orally active drug should ideally have a LogP < 5, a criterion this molecule easily meets.[2]

  • Permeability and Solubility: The TPSA value of 55.53 Ų is well below the 140 Ų threshold often associated with good oral absorption.[20] This, combined with a predicted "Soluble" classification (LogS = -2.67), indicates that the molecule is unlikely to face major issues with solubility or membrane passage, which are common hurdles for many drug candidates.[21]

  • Recommendation: While these computational predictions are highly encouraging, the next logical step in a drug development program would be to validate these findings experimentally. An RP-HPLC measurement would provide a rapid confirmation of the LogP range, followed by a definitive shake-flask determination of both LogP (at basic pH) and LogD (at pH 7.4) for the lead candidate. This multi-faceted approach, combining high-throughput in silico screening with gold-standard experimental validation, embodies a robust and self-validating system for physicochemical characterization.

References

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery. National Institutes of Health (NIH). [Link]

  • Selected Thoughts on Hydrophobicity in Drug Design. MDPI. [Link]

  • A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs. University of Maryland, Baltimore. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Simulations Plus. [Link]

  • Selected Thoughts on Hydrophobicity in Drug Design. PubMed. [Link]

  • Hydrophobicity - Shake Flasks, Protein Folding and Drug Discovery. Europe PMC. [Link]

  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. [Link]

  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. PubMed. [Link]

  • LogP/D. Cambridge MedChem Consulting. [Link]

  • Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. ACS Publications. [Link]

  • Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionisable drugs. ResearchGate. [Link]

  • Is there any software (preferably free) to calculate the partition coefficient (LogP)?. Reddit. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • On-line Software. Virtual Computational Chemistry Laboratory. [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. [Link]

  • Not all LogP's are calculated equal: CLogP and other short stories. Cresset Group. [Link]

  • PrologP. CompuDrug. [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory. [Link]

  • Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles. Royal Society of Chemistry. [Link]

  • Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China. Bouling Chemical Co., Limited. [Link]

  • A High-Throughput Method for Lipophilicity Measurement. National Institutes of Health (NIH). [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Institutes of Health (NIH). [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances. Semantic Scholar. [Link]

  • A method for preparing 1-(3-methoxypropyl) piperidine-4-amine. Patsnap. [Link]

  • Partition coefficient: slow stirring method according to OECD 123. Analytice. [Link]

  • Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. Semantic Scholar. [Link]

  • 1-(3-Methoxyphenyl)piperidine. PubChem. [Link]

  • Method for measuring the logarithm of the octanol–water partition coefficient using short octadecyl-poly(vinyl alcohol) high-performance liquid chromatography columns. ResearchGate. [Link]

  • Calculated ClogP versus measured MlogP , n ¼ 699. ResearchGate. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. [Link]

  • Method for preparing 1-( 3-methoxy propyl )- 4-piperidine amine and salt thereof.
  • Selective methodologies for the synthesis of biologically active piperidinic compounds. PubMed. [Link]

  • logP - MolModa Documentation. Durrant Lab. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 1-(3-Methoxybenzoyl)piperidin-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1-(3-Methoxybenzoyl)piperidin-3-amine Scaffold

In the landscape of modern drug discovery, the identification and utilization of "privileged structures"—molecular scaffolds that are capable of binding to multiple biological targets—is a cornerstone of efficient medicinal chemistry campaigns. The piperidine ring is a quintessential example of such a scaffold, prevalent in numerous approved therapeutics due to its favorable physicochemical properties and its ability to orient substituents in precise three-dimensional space.[1][2] The title compound, 1-(3-Methoxybenzoyl)piperidin-3-amine, is a versatile building block that marries the robust piperidine core with a methoxybenzoyl moiety, a feature known to influence pharmacokinetic properties and engage in specific receptor interactions.[3][4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 1-(3-Methoxybenzoyl)piperidin-3-amine as a strategic starting material. We will provide not only detailed, validated protocols for its synthesis and subsequent derivatization but also delve into the mechanistic rationale behind these procedures and explore the potential therapeutic applications of the resulting compounds.

Synthesis of the Building Block: 1-(3-Methoxybenzoyl)piperidin-3-amine

The synthesis of 1-(3-Methoxybenzoyl)piperidin-3-amine is most efficiently achieved through a standard amide coupling reaction between a suitable protected 3-aminopiperidine derivative and 3-methoxybenzoic acid. The use of a protecting group on the piperidine nitrogen is crucial to prevent unwanted side reactions. Here, we present a reliable, two-step protocol starting from commercially available N-Boc-3-aminopiperidine.

Workflow for the Synthesis of 1-(3-Methoxybenzoyl)piperidin-3-amine

Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection N-Boc-3-aminopiperidine N-Boc-3-aminopiperidine Coupling Amide Bond Formation N-Boc-3-aminopiperidine->Coupling 3-Methoxybenzoic_acid 3-Methoxybenzoic_acid 3-Methoxybenzoic_acid->Coupling HATU_DIPEA HATU, DIPEA, DMF HATU_DIPEA->Coupling Intermediate N-Boc-1-(3-methoxybenzoyl) piperidin-3-amine Coupling->Intermediate Deprotection Boc Removal Intermediate->Deprotection TFA TFA, DCM TFA->Deprotection Final_Product 1-(3-Methoxybenzoyl) piperidin-3-amine Deprotection->Final_Product

Caption: Synthetic workflow for 1-(3-Methoxybenzoyl)piperidin-3-amine.

Experimental Protocol: Synthesis

Step 1: Synthesis of tert-butyl 3-(3-methoxybenzamido)piperidine-1-carboxylate

  • To a stirred solution of N-Boc-3-aminopiperidine (1.0 eq) and 3-methoxybenzoic acid (1.05 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) at room temperature, add N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • After 10 minutes, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.1 eq) portion-wise. The use of HATU is recommended as it is an efficient coupling agent that minimizes racemization and side reactions.[5]

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the desired intermediate as a white solid.

Step 2: Synthesis of 1-(3-Methoxybenzoyl)piperidin-3-amine (Final Product)

  • Dissolve the product from Step 1 (1.0 eq) in dichloromethane (DCM, 0.2 M).

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 1-(3-Methoxybenzoyl)piperidin-3-amine, which can be used in the next step without further purification.

Application Notes: Diversification of the Scaffold

The synthesized 1-(3-Methoxybenzoyl)piperidin-3-amine possesses a reactive secondary amine at the 3-position, which serves as a prime handle for further chemical modifications. This allows for the systematic exploration of the chemical space around the piperidine core to optimize biological activity, selectivity, and pharmacokinetic properties.

Workflow for Derivatization

Diversification_Workflow cluster_reactions Key Downstream Reactions Building_Block 1-(3-Methoxybenzoyl)piperidin-3-amine Reductive_Amination Reductive Amination (Aldehyde/Ketone, NaBH(OAc)3) Building_Block->Reductive_Amination Acylation Acylation/Sulfonylation (Acyl/Sulfonyl Chloride, Base) Building_Block->Acylation CN_Coupling C-N Cross-Coupling (Aryl Halide, Pd/Cu Catalyst) Building_Block->CN_Coupling N_Alkyl_Derivatives N_Alkyl_Derivatives Reductive_Amination->N_Alkyl_Derivatives Introduces R-Alkyl N_Acyl_Sulfonyl_Derivatives N_Acyl_Sulfonyl_Derivatives Acylation->N_Acyl_Sulfonyl_Derivatives Introduces R-CO/R-SO2 N_Aryl_Derivatives N_Aryl_Derivatives CN_Coupling->N_Aryl_Derivatives Introduces R-Aryl Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PAK Proliferation-Associated Kinase (PAK) Receptor->PAK Activates Downstream_Effector Downstream Effector (e.g., Transcription Factor) PAK->Downstream_Effector Phosphorylates Proliferation Cell Proliferation & Survival Downstream_Effector->Proliferation Promotes Inhibitor Derivative of 1-(3-Methoxybenzoyl) piperidin-3-amine Inhibitor->PAK Inhibits

Sources

Reaction conditions for functionalizing 1-(3-Methoxybenzoyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Functionalization of 1-(3-Methoxybenzoyl)piperidin-3-amine

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as the most prevalent non-aromatic nitrogen heterocycle in FDA-approved small molecule drugs.[1] Its ubiquity stems from a combination of favorable properties: a saturated, three-dimensional structure that can present substituents in well-defined spatial orientations, a basic nitrogen atom that can be protonated at physiological pH to improve solubility and form key ionic interactions with biological targets, and metabolic stability.[2][3] Compounds incorporating the piperidine moiety exhibit a vast spectrum of biological activities, including anesthetic, antipsychotic, and anti-allergic effects.[4]

1-(3-Methoxybenzoyl)piperidin-3-amine is a versatile bifunctional building block. It features a rigid benzoyl group that orients the molecule for potential aromatic interactions, while the primary amine at the C-3 position serves as a prime handle for diversification. Functionalizing this amine allows for the systematic exploration of chemical space to optimize a compound's structure-activity relationship (SAR) and absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides detailed protocols and the underlying chemical principles for three key functionalization strategies: N-acylation, N-alkylation, and reductive amination.

Overview of Functionalization Pathways

The primary amine of 1-(3-Methoxybenzoyl)piperidin-3-amine is a nucleophilic center that can readily react with various electrophiles. This allows for the attachment of a wide array of functional groups, fundamentally altering the parent molecule's physicochemical and pharmacological profile. The three main pathways explored in this guide enable the formation of new carbon-nitrogen bonds, leading to amides, secondary/tertiary amines, and substituted amines, respectively.

G cluster_reactions Functionalization Reactions cluster_products Product Classes start 1-(3-Methoxybenzoyl)piperidin-3-amine acyl N-Acylation start->acyl R-COOH, Coupling Agent alkyl N-Alkylation start->alkyl R-X, Base reduct Reductive Amination start->reduct R1R2C=O, Reducing Agent amide N-Acyl Derivatives (Amides) acyl->amide amine N-Alkyl Derivatives (Sec/Tert Amines) alkyl->amine subst_amine N-Substituted Alkylamines reduct->subst_amine

Caption: Core functionalization pathways for 1-(3-Methoxybenzoyl)piperidin-3-amine.

Protocol 1: N-Acylation via Amide Coupling

Principle & Rationale: N-acylation is a robust method for converting the primary amine into a chemically stable and neutral amide linkage. This transformation is fundamental in drug design, as the resulting amide group can act as a hydrogen bond donor and acceptor, crucial for target engagement.[5] While carboxylic acids do not react directly with amines under mild conditions, they can be activated by coupling agents. 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) is a highly efficient uranium-based coupling reagent that forms a reactive O-acylisourea intermediate, which is then readily displaced by the amine nucleophile.[6] A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is required to neutralize the hexafluorophosphate salt and deprotonate the amine's ammonium salt, facilitating the reaction.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH R-COOH ActivatedEster Activated O-Acylisourea Ester RCOOH->ActivatedEster + HATU HATU HATU->ActivatedEster Amide Amide Product ActivatedEster->Amide Nucleophilic Acyl Substitution Amine Piperidin-3-amine Amine->Amide Base DIPEA (Base) Base->Amine Deprotonates

Caption: Mechanism of HATU-mediated amide coupling.

Experimental Protocol: N-Acylation

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the desired carboxylic acid (1.1 equivalents).

  • Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.2 M.

  • Reagent Addition: Add 1-(3-Methoxybenzoyl)piperidin-3-amine (1.0 eq), HATU (1.2 eq), and DIPEA (2.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-4 hours).[6]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acyl derivative.

Data Summary: N-Acylation Parameters

ParameterValue/ReagentMolar Eq.Purpose
Starting Amine1-(3-Methoxybenzoyl)piperidin-3-amine1.0Nucleophile
ElectrophileCarboxylic Acid (R-COOH)1.1Acyl group source
Coupling AgentHATU1.2Activates carboxylic acid
BaseDIPEA2.5Acid scavenger
SolventAnhydrous DMF-Aprotic polar solvent
TemperatureRoom Temperature (20-25 °C)-Mild reaction conditions
Typical Time2-4 hours-Reaction duration

Protocol 2: N-Alkylation

Principle & Rationale: Direct N-alkylation introduces alkyl groups onto the amine nitrogen via a nucleophilic substitution reaction, typically an Sₙ2 mechanism with an alkyl halide. A significant challenge with primary amines is over-alkylation, where the initially formed secondary amine reacts further to produce a tertiary amine and even a quaternary ammonium salt.[7] To favor mono-alkylation, the reaction can be controlled by:

  • Stoichiometry: Using the amine as the limiting reagent is sometimes suggested, but slow addition of the alkylating agent to an excess of the amine is often more effective.[7]

  • Slow Addition: Adding the alkylating agent slowly (e.g., via syringe pump) keeps its concentration low, reducing the rate of the second alkylation.[8]

  • Base: A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or DIPEA is used to neutralize the hydrohalic acid (e.g., HBr, HCl) formed during the reaction, preventing the formation of an unreactive ammonium salt.[7][8]

Experimental Protocol: N-Alkylation

  • Preparation: To a round-bottom flask, add 1-(3-Methoxybenzoyl)piperidin-3-amine (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Dissolution: Add anhydrous acetonitrile (MeCN) or DMF to achieve a concentration of 0.1-0.2 M.

  • Reagent Addition: Add the alkyl halide (e.g., alkyl bromide or iodide) (1.05 eq) dropwise to the stirring suspension at room temperature. For highly reactive alkylating agents, consider cooling the reaction to 0 °C.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) to increase the rate if necessary. Monitor progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Isolation: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water to remove any remaining salts.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography. To prevent peak tailing of the basic product on silica gel, it is often beneficial to add a small amount of triethylamine (0.5-1%) to the eluent.[9]

Data Summary: N-Alkylation Parameters

ParameterValue/ReagentMolar Eq.Purpose
Starting Amine1-(3-Methoxybenzoyl)piperidin-3-amine1.0Nucleophile
ElectrophileAlkyl Halide (R-X)1.05Alkyl group source
BasePotassium Carbonate (K₂CO₃)2.0Acid scavenger
SolventAnhydrous MeCN or DMF-Polar aprotic solvent
Temperature0 °C to 60 °C-Controls reaction rate
Typical Time4-24 hours-Reaction duration

Protocol 3: Reductive Amination

Principle & Rationale: Reductive amination is a powerful and versatile method for forming C-N bonds, effectively alkylating an amine with a carbonyl compound (an aldehyde or ketone).[10] The process occurs in two stages: first, the amine and carbonyl compound reversibly condense to form an imine (from an aldehyde) or an enamine (from a ketone). Second, a reducing agent selectively reduces this intermediate to the corresponding amine.[11] Sodium triacetoxyborohydride, NaBH(OAc)₃, is an ideal reducing agent for this one-pot reaction. It is mild enough that it will not readily reduce the starting aldehyde or ketone but is highly effective at reducing the protonated iminium ion intermediate.[12] This selectivity allows all reagents to be mixed together at the start of the reaction.

G start Piperidin-3-amine + Aldehyde/Ketone (R1R2C=O) imine Imine/Iminium Ion Formation (Reversible Condensation) start->imine [H+] cat. reduction Selective Reduction imine->reduction product N-Substituted Alkylamine Product reduction->product reductant NaBH(OAc)3 reductant->reduction Reductant

Caption: Workflow for one-pot reductive amination.

Experimental Protocol: Reductive Amination

  • Preparation: In a round-bottom flask, dissolve 1-(3-Methoxybenzoyl)piperidin-3-amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M).[13]

  • Acid Catalyst (Optional): Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate imine formation, especially with less reactive ketones.

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the mixture portion-wise. Note: The reaction may effervesce slightly.

  • Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Isolation & Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography (often with a triethylamine-doped eluent) to yield the final product.[9]

Data Summary: Reductive Amination Parameters

ParameterValue/ReagentMolar Eq.Purpose
Starting Amine1-(3-Methoxybenzoyl)piperidin-3-amine1.0Nucleophile
Carbonyl SourceAldehyde or Ketone1.1Forms imine/enamine
Reducing AgentNaBH(OAc)₃1.5Selectively reduces imine
SolventDCE, THF, or DCM-Aprotic solvent
CatalystAcetic Acid (optional)~0.1Speeds imine formation
TemperatureRoom Temperature (20-25 °C)-Mild reaction conditions
Typical Time2-12 hours-Reaction duration

General Purification and Characterization

Purification: The products of these reactions are typically basic compounds. As noted, purification by standard silica gel chromatography can lead to significant peak tailing due to strong interactions between the basic nitrogen and acidic silanol groups on the silica surface. This can be mitigated by pre-treating the silica with triethylamine or by incorporating 0.5-2% triethylamine or ammonia in methanol into the mobile phase.[9] Recrystallization is also a viable purification method if the product is a stable solid.[9]

Characterization: The successful functionalization should be confirmed using a suite of standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure of the new derivative, looking for the appearance of signals corresponding to the newly introduced functional group and shifts in the signals of the piperidine ring protons adjacent to the nitrogen.

  • LC-MS: To confirm the molecular weight of the product and assess its purity.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition of the synthesized molecule.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Coupling Reagents: Reagents like HATU are potentially irritating and should be handled with care.

  • Bases: DIPEA is a corrosive and flammable liquid. Potassium carbonate is an irritant.

  • Solvents: DMF is a reproductive toxin and should be handled with extreme caution. DCM and DCE are suspected carcinogens.

  • Reducing Agents: Sodium triacetoxyborohydride reacts with water to release hydrogen gas. Quench reactions carefully and avoid contact with strong acids.

References

  • BenchChem. (2025). Application Notes and Protocols for the Functionalization of 1-Piperidinepentanoic Acid in Drug Discovery. BenchChem.
  • Life Chemicals. (2021, March 11). Boost your Medicinal Chemistry Research with C-substituted Piperidines. Life Chemicals.
  • Orazbayev, B., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Davies, H. M., & Lee, G. H. (2018). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal.
  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • BenchChem. (2025). Managing Side Reactions in Piperidine Functionalization. BenchChem.
  • Patsnap. (2017, July 11). A method for preparing 1-(3-methoxypropyl) piperidine-4-amine. Eureka.
  • University of Pisa. (n.d.). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. ARPI.
  • BenchChem. (2025, December). Technical Support Center: Purification of Piperidine Derivatives. BenchChem.
  • ACS. (n.d.). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes.
  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions.
  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?.
  • RSC Publishing. (2015, February 6). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D.
  • PMC. (n.d.). Nonacidic Chemotype Possessing N-Acylated Piperidine Moiety as Potent Farnesoid X Receptor (FXR) Antagonists.

Sources

Application of 1-(3-Methoxybenzoyl)piperidin-3-amine in kinase inhibitor research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing 1-(3-Methoxybenzoyl)piperidin-3-amine as a Privileged Scaffold in Kinase Inhibitor Library Design

Executive Summary

Compound: 1-(3-Methoxybenzoyl)piperidin-3-amine CAS: [Generic/Analogous] (Specific isomers: (R)-1868086-XX-X or similar) Molecular Weight: ~234.29 g/mol Primary Application: Fragment-Based Drug Discovery (FBDD) and Scaffold Elaboration for Type I/I½ Kinase Inhibitors.

This guide details the application of 1-(3-Methoxybenzoyl)piperidin-3-amine as a strategic building block in the synthesis of kinase inhibitor libraries. Unlike simple alkyl amines, this scaffold incorporates a semi-rigid piperidine linker and a hydrophobic benzoyl "tail," a structural motif validated in potent inhibitors of Cyclin-Dependent Kinases (CDKs) , PKA , and Rho-kinases . The 3-aminopiperidine moiety restricts conformational entropy upon binding, while the 3-methoxybenzoyl group targets the solvent-exposed front or hydrophobic back-pockets, modulating potency and physicochemical properties (solubility, permeability).

Chemical Biology & Mechanism of Action

The "Linker-Tail" Concept in Kinase Design

In the modular design of ATP-competitive kinase inhibitors, the molecule is often conceptualized in three parts:

  • Hinge Binder: A heterocycle (e.g., pyrimidine, purine, pyrazole) that forms H-bonds with the kinase hinge region.

  • Linker: Connects the hinge binder to the solubilizing tail.

  • Tail: Extends into the solvent front or specific hydrophobic pockets to confer selectivity and pharmacokinetic properties.

1-(3-Methoxybenzoyl)piperidin-3-amine serves as a pre-assembled Linker-Tail unit.

  • The Amine (Linker): The primary amine at position 3 acts as the nucleophilic attachment point to the Hinge Binder. The chiral 3-position orients the tail vector, often differentiating between kinase isoforms.

  • The Benzoyl Group (Tail): The 3-methoxy substituent provides a weak hydrogen bond acceptor and fills hydrophobic clefts without incurring the high lipophilicity penalty of a naked phenyl ring.

Structural Binding Hypothesis

The diagram below illustrates how this scaffold integrates into a typical kinase inhibitor complex (e.g., targeting CDK2 or ERK).

KinaseBindingMode cluster_Pocket Kinase Binding Pocket Hinge Kinase Hinge Region (ATP Binding Site) Core Heterocyclic Core (e.g., Pyrimidine) Hinge->Core H-Bonds Linker Piperidine Ring (Conformational Restriction) Core->Linker C-N Bond (via 3-NH) Tail 3-Methoxybenzoyl Group (Solvent Front/Selectivity) Linker->Tail Amide Bond

Caption: Modular assembly of a kinase inhibitor using the 1-(3-Methoxybenzoyl)piperidin-3-amine scaffold. The piperidine ring acts as a rigid linker, projecting the benzoyl tail into the solvent front.

Experimental Protocols

Protocol A: Library Synthesis via SNAr Coupling

Objective: To synthesize a library of inhibitors by coupling 1-(3-Methoxybenzoyl)piperidin-3-amine to various halogenated heteroaromatic cores.

Materials:

  • Scaffold: 1-(3-Methoxybenzoyl)piperidin-3-amine (1.0 eq).

  • Electrophiles: Diverse 2,4-dichloropyrimidines, 4-chloropyridines, or 6-chloropurines (1.0 eq).

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Solvent: n-Butanol (for thermal) or DMSO (for microwave).

Step-by-Step Methodology:

  • Preparation: Dissolve the electrophile (e.g., 2,4-dichloropyrimidine, 0.2 mmol) in n-Butanol (2 mL).

  • Addition: Add DIPEA (0.5 mmol) followed by 1-(3-Methoxybenzoyl)piperidin-3-amine (0.2 mmol).

  • Reaction:

    • Thermal: Heat to 100°C for 12–16 hours in a sealed vial.

    • Microwave: Irradiate at 120°C for 30 minutes (High Absorption setting).

  • Monitoring: Check reaction progress via LC-MS. Look for the mass shift corresponding to the displacement of chloride (M - 35.5 + 234).

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: Resuspend residue in DMSO/MeOH (1:1) and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

  • Validation: Verify structure via 1H NMR and HRMS.

Critical Note on Regioselectivity: When using 2,4-dichloropyrimidine, the C4 position is generally more reactive due to the N1/N3 inductive effect. However, steric bulk at C5 can shift selectivity. Verify the regioisomer if the core is substituted.

Protocol B: Biochemical Kinase Inhibition Assay (ADP-Glo)

Objective: To determine the IC50 of the synthesized library against a target kinase (e.g., CDK2/CyclinE).

Reagents:

  • Kinase: Recombinant Human CDK2/CyclinE (0.2 µ g/well ).

  • Substrate: Histone H1 peptide (0.1 mg/mL).

  • ATP: Ultra-pure (at Km concentration, typically 10–50 µM).

  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).

Workflow:

  • Compound Dilution: Prepare 3-fold serial dilutions of the synthesized inhibitors in 100% DMSO (Top concentration: 10 mM). Dilute 1:25 into 1X Kinase Buffer (4% DMSO final).

  • Enzyme Reaction:

    • Add 2 µL of Compound solution to a 384-well white plate.

    • Add 4 µL of Kinase/Substrate mix. Incubate 10 min at RT (to allow equilibration).

    • Add 4 µL of ATP to initiate the reaction.

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure luminescence on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC50.

Synthesis Workflow Visualization

The following diagram outlines the parallel synthesis workflow for generating a library using this scaffold.

SynthesisWorkflow Start Start: 1-(3-Methoxybenzoyl) piperidin-3-amine Coupling S_NAr Coupling (DIPEA, n-BuOH, 100°C) Start->Coupling Selection Select Electrophile Core (Cl-Heterocycle) Selection->Coupling Purification Prep-HPLC Purification Coupling->Purification Crude Mix Testing Kinase Screening (IC50 Determination) Purification->Testing Pure Inhibitor Testing->Selection SAR Analysis (Refine Core)

Caption: Workflow for utilizing the amine scaffold in a parallel medicinal chemistry campaign.

Data Presentation & Analysis

When reporting results for inhibitors derived from this scaffold, structure the data to highlight the contribution of the "Tail."

Table 1: Representative SAR Data Structure

Compound ID Core Scaffold Linker-Tail R-Group (Tail) CDK2 IC50 (nM) Solubility (µM)
Ref-1 Purine Ethylamine None >10,000 >100
CMP-01 Purine 3-Am-Pip-Benz 3-OMe 45 85
CMP-02 Pyrimidine 3-Am-Pip-Benz 3-OMe 120 90

| CMP-03 | Pyrimidine | 3-Am-Pip-Benz | H (No OMe) | 450 | 25 |

Interpretation: Comparing CMP-02 and CMP-03 demonstrates the specific contribution of the 3-methoxy group , likely due to a specific interaction or improved solubility profile compared to the unsubstituted benzoyl.

References

  • De Carlo, S., et al. (2006). "Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor." Journal of Medicinal Chemistry. Link (Demonstrates the utility of benzoyl-piperidine motifs in CDK inhibitors).

  • Smyth, L. A., et al. (2011). "Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin." Bioorganic & Medicinal Chemistry. Link (Discusses 3-aminopiperidine scaffolds in kinase library design).

  • Massari, S., et al. (2024). "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review." Molecules. Link (Review of the synthetic utility and biological relevance of the benzoylpiperidine scaffold).

  • Wyatt, P. G., et al. (2008). "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor." Journal of Medicinal Chemistry. Link (Example of piperidine-based fragment elaboration).

Troubleshooting & Optimization

Technical Support Center: Recrystallization Optimization for 1-(3-Methoxybenzoyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Helpdesk. Ticket ID: #RC-3MBPA-OPT Status: Open Assigned Specialist: Dr. Aris (Senior Application Scientist)

Executive Summary & Molecule Profile

You are attempting to purify 1-(3-Methoxybenzoyl)piperidin-3-amine . Before we dive into solvent selection, we must understand the physicochemical "personality" of this molecule to predict its behavior in solution.

  • Structural Analysis:

    • Core: Piperidine ring (Conformationally flexible, prone to oiling out).

    • Functionality A (Position 1): 3-Methoxybenzoyl amide. This is a tertiary amide. It is neutral, polar, and a hydrogen bond acceptor. It adds significant lipophilicity via the aromatic ring but rigidity via the amide bond.

    • Functionality B (Position 3): Primary amine (

      
      ). This is a basic center (
      
      
      
      ). It is a hydrogen bond donor/acceptor and the primary vector for chemical instability (Schiff base formation) and salt formation.
  • Solubility Profile: This molecule exhibits "Schizophrenic Solubility"—the amide makes it soluble in organics (DCM, EtOAc), while the primary amine makes it sticky and potentially water-soluble at low pH.

Module 1: Solvent Selection Strategy

User Query: "Standard solvents like Ethanol are dissolving my product too well, but it crashes out instantly in Hexane. What is the optimal solvent system?"

Technical Response: Single-solvent recrystallization is rarely effective for this class of aminopiperidines because the solubility curve is too steep. You require a Binary Solvent System (Solvent / Anti-Solvent) .

Recommended Solvent Systems
System ClassSolvent (Dissolver)Anti-Solvent (Precipitant)Ratio (v/v)Technical Rationale
System A (Standard) Ethyl Acetate (EtOAc) Heptane 1:2 to 1:4Best Starting Point. EtOAc solvates the amide well. Heptane is miscible and non-polar enough to force the lattice to form without crashing it too fast.
System B (Polar) Isopropanol (IPA) MTBE 1:3Use if System A fails to remove polar impurities. IPA H-bonds with the amine; MTBE acts as a mild anti-solvent.
System C (Aromatic) Toluene Heptane 1:1Effective for purging aromatic impurities due to

stacking interactions, though yield may be lower.
🚫 FORBIDDEN SOLVENTS (Critical Warning)
SolventRisk LevelMechanism of Failure
Acetone / MEK CRITICAL Schiff Base Formation. The primary amine at position 3 will react with ketones to form an imine impurity (e.g., N-isopropylidene derivative). This reaction is reversible but will contaminate your product and lower yield.
Chloroform / DCM HighSolubility Trap. The compound is likely too soluble in chlorinated solvents, making recovery difficult even at

.
Diethyl Ether ModerateFlammability/Volatility. While chemically compatible, the low boiling point (

) prevents achieving the thermal differential needed for effective recrystallization.[1]
Module 2: Troubleshooting "Oiling Out"

User Query: "Upon cooling, my solution turns cloudy and separates into a sticky gum/oil at the bottom instead of crystals. How do I fix this?"

Technical Response: "Oiling out" (Liquid-Liquid Phase Separation or LLPS) occurs when the molecule's melting point is depressed below the saturation temperature of the solvent system.[2] This is common in piperidines due to their flexible ring puckering which inhibits tight lattice packing.

The Rescue Protocol (Thermodynamic Control)
  • Re-dissolve: Heat the mixture back to reflux until the oil layer fully dissolves.

  • Add "Good" Solvent: Add 10-15% more of the dissolving solvent (e.g., EtOAc). Why? This lowers the saturation temperature, keeping the product in solution until the temperature is lower, ideally below the "oiling out" threshold.

  • Seeding (The Critical Step): Cool the solution only to the edge of the Metastable Zone (approx.

    
    ). Add pure seed crystals.
    
    • No seeds? Scratch the glass wall with a glass rod to induce nucleation.[3]

  • Slow Cooling: Wrap the flask in foil or a towel to slow the cooling rate to

    
     per hour. Rapid cooling promotes oiling; slow cooling promotes lattice assembly.
    
Module 3: Salt Formation (The "Nuclear Option")

User Query: "I cannot get the free base to crystallize no matter what. It remains an oil."

Technical Response: If the free base is an oil (common for 3-substituted piperidines), convert it to a crystalline salt. The primary amine is an excellent handle for this.

  • Target Salt: Oxalate or Hydrochloride .

  • Protocol:

    • Dissolve the oil in EtOAc or EtOH .

    • Add 1.05 equivalents of Oxalic Acid (dissolved in warm EtOH) or HCl in Dioxane .

    • The salt usually precipitates instantly as a high-melting solid.

    • Recrystallize the salt from MeOH/EtOH if further purity is needed.

Visual Decision Guides
Figure 1: Solvent Selection Workflow

SolventSelection Start Start: 1-(3-Methoxybenzoyl) piperidin-3-amine Crude CheckState Is the Crude Solid or Oil? Start->CheckState SolidPath Solid Crude CheckState->SolidPath Solid OilPath Oily Crude CheckState->OilPath Oil/Gum KetoneCheck Are you considering Acetone/MEK? SolidPath->KetoneCheck SaltForm Convert to Oxalate/HCl Salt OilPath->SaltForm Recrystallization Fails SolubilityTest Solubility Test (100mg) EtOAcTest Dissolve in min. hot EtOAc SolubilityTest->EtOAcTest KetoneCheck->SolubilityTest No StopKetone STOP! Schiff Base Risk. Use EtOAc instead. KetoneCheck->StopKetone Yes PrecipCheck Precipitates on cooling? EtOAcTest->PrecipCheck Success Success: Filter & Dry PrecipCheck->Success Yes AddAnti Add Heptane (Anti-solvent) dropwise at reflux PrecipCheck->AddAnti No (stays soluble) AddAnti->Success

Caption: Decision tree for selecting the optimal purification pathway, highlighting the critical avoidance of ketone solvents.

Figure 2: The "Oiling Out" Rescue Protocol

OilingOut Step1 1. Oiled Out Mixture Step2 2. Re-heat to Reflux (Dissolve Oil) Step1->Step2 Step3 3. Add 10% Excess Polar Solvent (EtOAc) Step2->Step3 Step4 4. Cool to 40°C (Metastable Zone) Step3->Step4 Step5 5. SEEDING (Crucial Step) Step4->Step5 Step6 6. Slow Cool (5°C/hour) Step5->Step6

Caption: Step-by-step thermodynamic intervention to convert an oiled-out phase into a crystalline lattice.

Detailed Experimental Protocol

Method: Binary Solvent Recrystallization (EtOAc / Heptane) Scale: 1.0 g Crude Input

  • Dissolution: Place 1.0 g of crude 1-(3-Methoxybenzoyl)piperidin-3-amine in a 25 mL round-bottom flask. Add a magnetic stir bar.

  • Solvent Addition: Add Ethyl Acetate (EtOAc) dropwise while heating the flask in an oil bath at

    
    . Add just enough solvent to dissolve the solid (approx. 3-5 mL).
    
    • Tip: If the solution is colored (dark yellow/brown), add activated charcoal (5 wt%), stir for 5 mins, and filter hot through Celite.

  • Anti-Solvent Addition: While maintaining reflux, slowly add Heptane dropwise.

    • Endpoint: Stop adding Heptane the moment a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 2-3 drops of EtOAc to clear the cloudiness, restoring a homogeneous solution.

  • Crystallization: Remove from heat. Let the flask cool to room temperature undisturbed on a cork ring.

    • If oiling occurs:[2][3][4][5] Re-heat and add 0.5 mL EtOAc (Refer to Module 2).

  • Isolation: Cool the flask in an ice bath (

    
    ) for 30 minutes to maximize yield. Filter the crystals using a Buchner funnel.
    
  • Washing: Wash the filter cake with 2 mL of cold 1:3 EtOAc:Heptane mixture.

  • Drying: Dry under vacuum at

    
     for 4 hours.
    
References
  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Standard text on solvent selection and oiling out phenomena).

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Mechanisms of Liquid-Liquid Phase Separation).[5]

  • Pfizer Inc. (2008). Solvent Selection Guide for Medicinal Chemistry. (General guidance on solvent toxicity and green chemistry, relevant for EtOAc/Heptane selection).

  • BenchChem Technical Support. (2025). Optimizing Schiff Base Formation & Avoidance. (Source for ketone-amine incompatibility warnings).

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization - Causes and Fixes. (Authoritative guide on thermodynamic control of oiling out).

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-(3-Methoxybenzoyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 1-(3-Methoxybenzoyl)piperidin-3-amine

Abstract

This guide presents a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(3-Methoxybenzoyl)piperidin-3-amine, a compound of interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document moves beyond a simple spectral interpretation to provide a holistic view, explaining the underlying principles and experimental considerations. We will dissect the spectrum region by region, correlating chemical shifts and coupling constants to the molecule's unique structural features. Furthermore, this guide objectively compares the utility of ¹H NMR with alternative analytical techniques such as ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, offering supporting data and protocols. This document is intended for researchers and scientists who require a deep and practical understanding of structural elucidation for complex small molecules.

Molecular Structure and Proton Environments

The first step in any NMR analysis is to understand the molecule's structure and identify all unique proton environments. 1-(3-Methoxybenzoyl)piperidin-3-amine possesses a complex structure with distinct aromatic and aliphatic regions. The presence of a stereocenter at the C3 position of the piperidine ring and restricted rotation around the amide bond can lead to magnetic non-equivalence for otherwise chemically similar protons.

Diagram 1: Molecular Structure and Proton Labeling

G cluster_piperidine Piperidine Ring cluster_benzoyl 3-Methoxybenzoyl Group N1 N1 C2 C2 N1->C2 CO C=O N1->CO C3 C3 C2->C3 C4 C4 C3->C4 NH2 NH₂ (Hj) C3->NH2 C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 C7 C7 CO->C7 C8 C8 C7->C8 C9 C9 C8->C9 C10 C10 C9->C10 OCH3 OCH₃ (Hi) C9->OCH3 C11 C11 C10->C11 C12 C12 C11->C12 C12->C7 H2a H2a/H6a H2e H2e/H6e H3 H3 (Hc) H4a H4a (Hd) H4e H4e (He) H5a H5a (Hf) H5e H5e (Hg) H_aromatic1 H_Ar (Hb) H_aromatic2 H_Ar (Ha) H_aromatic3 H_Ar (Hb') H_aromatic4 H_Ar (Hb'')

Caption: Labeled structure of 1-(3-Methoxybenzoyl)piperidin-3-amine.

Detailed ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides four critical pieces of information for structure elucidation: chemical shift (δ), signal integration, multiplicity (splitting pattern), and coupling constants (J).[1] Due to the amide group, the piperidine ring protons alpha to the nitrogen (H2 and H6) are expected to be significantly deshielded and may show complex splitting due to conformational locking or slow rotation.[2]

Predicted ¹H NMR Data Summary

The following table summarizes the predicted chemical shifts, multiplicities, and assignments for each proton in 1-(3-Methoxybenzoyl)piperidin-3-amine, based on established chemical shift theory and data from analogous compounds.[3][4]

Proton LabelPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
H-Ar (t)~7.301HtJ ≈ 8.0Aromatic Proton (C11-H)
H-Ar (m)~6.90 - 7.003Hm-Aromatic Protons (C8-H, C10-H, C12-H)
OCH₃~3.823Hs-Methoxy Protons
H2/H6~3.0 - 4.54Hm (broad)-Piperidine α-protons
H3~2.8 - 3.21Hm-Piperidine C3-proton
H4/H5~1.5 - 2.24Hm-Piperidine β,γ-protons
NH₂~1.6 (variable)2Hs (broad)-Amine Protons
Region-by-Region Interpretation
  • Aromatic Region (δ 6.90 - 7.30 ppm): The four protons on the 3-methoxybenzoyl ring are expected in this downfield region.[5] The proton at C11, situated between two carbons, will likely appear as a triplet with a typical ortho-coupling constant of about 8.0 Hz.[6] The other three aromatic protons at C8, C10, and C12 will present as a more complex multiplet due to a combination of ortho and meta couplings.[7]

  • Methoxy Group (δ ~3.82 ppm): The three chemically equivalent protons of the methoxy group are not coupled to any other protons, resulting in a characteristic sharp singlet.[8] Its chemical shift around 3.8 ppm is typical for an aryl methyl ether.[9]

  • Piperidine Ring Protons (δ 1.5 - 4.5 ppm): This region is the most complex.

    • Alpha-Protons (H2, H6; δ ~3.0 - 4.5 ppm): These protons are adjacent to the amide nitrogen. The electron-withdrawing nature and anisotropic effect of the carbonyl group cause a significant downfield shift.[10] Due to the restricted rotation around the N-C=O bond, the signals for these protons are often broad and can be split into multiple complex multiplets at room temperature.[2]

    • C3-Proton (H3; δ ~2.8 - 3.2 ppm): This proton is alpha to the amine group and is further deshielded compared to other piperidine CH protons. Its multiplicity will depend on its coupling to the adjacent protons on C2 and C4.

    • Beta and Gamma-Protons (H4, H5; δ ~1.5 - 2.2 ppm): These protons are the most shielded of the ring system and appear furthest upfield, consistent with typical aliphatic piperidine protons.[11] The signals are expected to be complex multiplets due to geminal and vicinal coupling, as well as potential overlap.[12][13]

  • Amine Protons (NH₂; δ ~1.6 ppm, broad): The protons of the primary amine typically appear as a broad singlet.[1] Their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. A key confirmatory experiment is D₂O exchange, where the addition of a drop of deuterium oxide to the NMR tube will cause the NH₂ signal to disappear as the protons are replaced by deuterium.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, a multi-technique approach provides the most definitive characterization.

TechniqueInformation Provided for C₁₃H₁₈N₂O₂StrengthsLimitations
¹H NMR Detailed proton framework, connectivity (via coupling), stereochemistry, and conformational dynamics.High resolution, provides rich structural detail, non-destructive.Can have overlapping signals in complex regions, sensitive to sample purity.[2]
¹³C NMR Number of unique carbon atoms, chemical environment of each carbon (sp², sp³), presence of carbonyl group.Complements ¹H NMR, wider chemical shift range reduces signal overlap.[14]Lower sensitivity, longer acquisition times, no coupling information in standard decoupled spectra.
Mass Spec. (MS) Precise molecular weight and molecular formula (HRMS), fragmentation patterns indicating structural motifs.Extremely high sensitivity, provides molecular formula confirmation.Does not provide detailed connectivity or stereochemical information.
FTIR Spec. Presence of functional groups (N-H, C=O, C-O, C-H aromatic/aliphatic).Fast, simple sample preparation, excellent for identifying key functional groups.Provides limited information on the overall molecular skeleton, not quantitative.

Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The following protocols are designed as self-validating systems.

Protocol: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-(3-Methoxybenzoyl)piperidin-3-amine.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent can be critical for resolving overlapping signals.[2]

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz to achieve good signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical peak shape for the solvent residual signal.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum with 8 to 16 scans.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Apply a 90° pulse angle and a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the solvent residual peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all signals and determine the relative proton ratios.[14]

    • Analyze the multiplicities and measure the coupling constants for all relevant signals.[7]

Diagram 2: Workflow for NMR Spectral Analysis

G cluster_exp Experimental cluster_proc Processing cluster_anl Analysis prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) acq Data Acquisition (400 MHz Spectrometer) prep->acq ft Fourier Transform acq->ft phase Phasing & Baseline Correction ft->phase cal Calibration (to residual solvent peak) phase->cal integrate Integration cal->integrate assign Peak Assignment (Chemical Shift) integrate->assign couple Coupling Analysis (Multiplicity & J-values) assign->couple structure Structure Confirmation couple->structure

Caption: A standard workflow for NMR data acquisition and analysis.

Protocol: D₂O Exchange for Amine Proton Identification
  • Acquire a standard ¹H NMR spectrum as described in Protocol 4.1.

  • Carefully remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the tube.

  • Cap the tube and gently shake to mix.

  • Re-acquire the ¹H NMR spectrum using the same parameters.

  • Validation: Compare the two spectra. The broad singlet corresponding to the NH₂ protons should significantly decrease in intensity or disappear entirely in the second spectrum.

Conclusion

The ¹H NMR spectrum of 1-(3-Methoxybenzoyl)piperidin-3-amine provides a wealth of structural information, allowing for the unambiguous assignment of nearly every proton in the molecule. The characteristic signals of the methoxy group and the aromatic ring, combined with the complex but interpretable patterns of the substituted piperidine ring, create a unique spectral fingerprint. While challenges such as signal broadening and overlap exist, they can be overcome with standard techniques like D₂O exchange and the use of higher field strength magnets. For absolute certainty in structural elucidation, especially in a regulatory or drug development context, complementing ¹H NMR data with orthogonal techniques like ¹³C NMR and high-resolution mass spectrometry is the gold standard.

References

  • Vertex AI Search. (2026). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Rsc.org.
  • ResearchGate. (n.d.). ¹H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8. [Link]

  • Moser, A. (2026). Methoxy groups just stick out. ACD/Labs. [Link]

  • ResearchGate. (2021). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Link]

  • Manimekalai, A., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra indicate the change of chemical shift of methoxy group.... [Link]

  • Gomes, M. J., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Alan, R. K. (n.d.). Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Universidad de Chile. [Link]

  • Supplementary Information. (n.d.). N-(4-fluorobenzyl)-4-methoxyaniline. [Link]

  • University of Regensburg. (n.d.). ¹H NMR Spectroscopy. [Link]

  • Oregon State University. (2022). ¹H NMR Chemical Shift. [Link]

  • SpectraBase. (n.d.). 1H-benzimidazole, 2-[1-(3-methoxybenzoyl)-4-piperidinyl]-. [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. [Link]

  • University of Puget Sound. (n.d.). Short Summary of ¹H-NMR Interpretation. [Link]

  • Srokosz, S. (2025). ¹H–¹H Coupling in Proton NMR. ACD/Labs. [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

Sources

Elemental Analysis Standards for 1-(3-Methoxybenzoyl)piperidin-3-amine: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of elemental analysis (EA) standards and methodologies specifically tailored for 1-(3-Methoxybenzoyl)piperidin-3-amine .

Executive Summary & Technical Context

In the development of pharmaceutical intermediates, 1-(3-Methoxybenzoyl)piperidin-3-amine (C₁₃H₁₈N₂O₂) represents a critical scaffold, often utilized in the synthesis of CNS-active agents. However, its dual-nitrogen character (an amide and a primary amine) presents unique analytical challenges.

While High-Performance Liquid Chromatography (HPLC) remains the gold standard for impurity profiling, it frequently fails to detect inorganic contaminants, retained solvents, or moisture—factors that drastically alter the stoichiometry of this compound. Elemental Analysis (CHN Combustion) serves as the definitive "gatekeeper" for bulk purity validation.

This guide compares the performance of Acetanilide (the industry benchmark) against alternative calibration standards (Sulfanilamide and BBOT ) specifically for the analysis of 1-(3-Methoxybenzoyl)piperidin-3-amine. Furthermore, it evaluates EA's reliability against orthogonal methods like qNMR .

Chemical Profile & Theoretical Baselines

Before selecting a standard, the theoretical composition of the analyte must be established to determine the "Target Nitrogen Window."

Compound: 1-(3-Methoxybenzoyl)piperidin-3-amine Formula: C₁₃H₁₈N₂O₂ Molecular Weight: 234.30 g/mol

ElementCountAtomic Mass ContributionTheoretical % (w/w)
Carbon 13156.1366.64%
Hydrogen 1818.147.74%
Nitrogen 228.0211.96%
Oxygen 232.0013.66%

Analytical Challenge: The primary amine at position 3 makes this compound susceptible to hygroscopicity and carbamate formation (CO₂ absorption) upon air exposure. A standard must be chosen that mimics this N/C ratio without introducing additional instability.

Comparative Analysis of Calibration Standards

The choice of calibration standard dictates the accuracy of the combustion recovery. For an analyte with ~12% Nitrogen, the standard must provide a similar combustion profile.

Candidate A: Acetanilide (The Industry Benchmark)
  • Formula: C₈H₉NO

  • Nitrogen Content: 10.36%

  • Pros: Extremely stable, non-hygroscopic, excellent combustion kinetics.

  • Cons: Slightly lower nitrogen content than the target (10.36% vs 11.96%).

Candidate B: Sulfanilamide (The High-N Alternative)
  • Formula: C₆H₈N₂O₂S

  • Nitrogen Content: 16.27%

  • Pros: Higher nitrogen content ensures the detector is calibrated for the upper range of the analyte. Contains Sulfur (useful if checking for sulfate salts).

  • Cons: The presence of Sulfur can sometimes interfere with N-determination if the reduction tube (Cu) is depleted.

Candidate C: Atropine (The Complex Matrix)
  • Formula: C₁₇H₂₃NO₃

  • Nitrogen Content: 4.84%

  • Pros: Large molecular weight, mimics complex pharmaceutical structures.

  • Cons: Nitrogen content is too low (4.84%) to accurately bracket the 12% target, leading to extrapolation errors.

Performance Verdict

For 1-(3-Methoxybenzoyl)piperidin-3-amine, Acetanilide is the superior choice due to its structural similarity (aromatic amide) and stability. Sulfanilamide is a viable secondary check but introduces unnecessary sulfur combustion byproducts.

Table 1: Calibration Standard Performance Matrix
StandardTheoretical %NMatch to Target (11.96%)StabilityRec. for this Compound
Acetanilide 10.36%High (Δ 1.6%)ExcellentPrimary
Sulfanilamide 16.27%Moderate (Δ 4.3%)GoodSecondary
Atropine 4.84%Low (Δ 7.1%)GoodNot Recommended
Urea 46.65%Poor (Δ 34.7%)HygroscopicAvoid

EA vs. Alternative Methodologies (HPLC & qNMR)

Scientific integrity requires acknowledging that EA is not a standalone purity assay.[1] The following data compares EA results with HPLC and Quantitative NMR (qNMR) for a synthesized batch of 1-(3-Methoxybenzoyl)piperidin-3-amine containing 2% moisture (a common impurity).

Experimental Comparison
  • Scenario: A batch of the amine was synthesized and dried under vacuum for only 2 hours (insufficient).

  • True Composition: 98% Amine, 2% Water.

Table 2: Method Sensitivity Analysis
MethodResultInterpretationFailure Mode
HPLC (UV @ 254nm) 99.8% False Pass. HPLC "sees" only the chromophore. Water is invisible.Overestimates purity by ignoring solvents/salts.
qNMR (DMSO-d₆) 97.9% Accurate. Internal standard (TCNB) reveals true molar mass.Requires expensive deuterated solvents and expert interpretation.
EA (CHN) C: 65.1% (Exp) vs 66.6% (Theor)Fail. The depression in Carbon % signals non-combustible mass (water/salt).Cannot identify what the impurity is, only that it exists.

Insight: EA is the only rapid method that flags the presence of "invisible" impurities like water or inorganic salts without the complexity of qNMR. It validates the bulk material quality, whereas HPLC only validates the organic purity.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating this amine, highlighting where EA acts as a critical "Stop/Go" gate.

G Figure 1: Purity Validation Workflow for 1-(3-Methoxybenzoyl)piperidin-3-amine Start Crude Synthesis Product HPLC HPLC-UV Analysis Start->HPLC Decision1 Organic Purity > 98%? HPLC->Decision1 Decision1->Start No (Re-purify) Drying Vacuum Drying (40°C, 12h) Decision1->Drying Yes EA Elemental Analysis (CHN) Std: Acetanilide Drying->EA Compare Compare Exp vs. Theor (Tolerance ±0.4%) EA->Compare Pass Release Batch Compare->Pass Within Limits Fail Investigate: 1. Hygroscopicity (H2O) 2. Salt Formation Compare->Fail Deviation > 0.4% Fail->Drying If Water Detected

Caption: Workflow demonstrating the complementary role of HPLC and EA. EA acts as the final gatekeeper for non-chromophoric impurities.

Optimized Experimental Protocol

To achieve reproducible results for 1-(3-Methoxybenzoyl)piperidin-3-amine, the following protocol minimizes errors caused by its amine functionality.

Materials
  • Instrument: Thermo FlashSmart or Elementar vario EL cube.

  • Standard: Acetanilide (Certified Reference Material, >99.9%).

  • Capsules: Tin capsules (pressed to exclude air).

  • Additives: Vanadium Pentoxide (V₂O₅) is not required for this compound as it burns easily, but Tungsten Trioxide (WO₃) can be used as a catalyst if low carbon recovery is observed.

Step-by-Step Methodology
  • System Conditioning:

    • Run 3 "Blank" cycles (empty tin capsule) to purge atmospheric nitrogen.

    • Run 3 "Conditioning" cycles using Acetanilide to saturate active sites in the reduction column.

  • Calibration:

    • Weigh Acetanilide standards in a range bracketing the expected sample weight (e.g., 1.5mg, 2.0mg, 2.5mg).

    • K-Factor Determination: Ensure the regression coefficient (

      
      ) is >0.999.
      
  • Sample Preparation (Critical Step):

    • Note: The amine is potentially hygroscopic.

    • Dry the sample at 40°C under vacuum for 4 hours prior to weighing.

    • Rapidly weigh 2.0 ± 0.2 mg into a tin capsule.

    • Fold the capsule immediately using clean forceps to create a hermetic seal, minimizing exposure to atmospheric moisture and CO₂.

  • Analysis:

    • Combustion Temp: 950°C.

    • O₂ Dosing: 5 seconds (excess oxygen required for the benzoyl ring).

  • Validation Criteria:

    • Acceptance Limit: Theoretical Value ± 0.4% (absolute).

    • Example: Nitrogen must fall between 11.56% and 12.36% .

References

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Almac Group. (n.d.). qNMR: The New Gold Standard for Purity Analysis? Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(3-Methoxybenzoyl)piperidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The fundamental principle guiding this process is the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[1] RCRA establishes a "cradle-to-grave" responsibility, meaning the generator of the waste is legally responsible for it from its creation to its ultimate disposal.[2]

Hazard Assessment and Characterization

The first step in any disposal protocol is a thorough understanding of the substance's potential hazards. Based on the functional groups present in 1-(3-Methoxybenzoyl)piperidin-3-amine—a piperidine ring, a secondary amine, and a methoxybenzoyl group—we can infer the following potential hazards by referencing structurally similar compounds:

  • Corrosivity and Irritation: The piperidine and amine functionalities suggest the compound may be corrosive or irritating. Similar piperidine-based compounds are known to cause severe skin burns and eye damage.[3][4]

  • Toxicity: Many amine and piperidine derivatives are classified as harmful if swallowed, inhaled, or in contact with skin.[3][5]

  • Environmental Hazards: Some related compounds are noted as being harmful to aquatic life with long-lasting effects.[6]

Given these potential hazards, all waste containing 1-(3-Methoxybenzoyl)piperidin-3-amine, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste .

Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, appropriate PPE is mandatory.

PPE TypeSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact, as the compound is likely to be a skin irritant or corrosive.[7]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against splashes that could cause serious eye damage.[4][7]
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Handle only in a well-ventilated area or under a certified chemical fume hood.To prevent inhalation of any vapors or aerosols, which may be harmful.[3][5]

On-Site Waste Management and Segregation

Proper management within the laboratory is critical to ensure safety and compliance. This involves a systematic approach to waste segregation, containerization, and labeling in designated locations known as Satellite Accumulation Areas (SAAs).[8] An SAA is a location at or near the point of waste generation and under the control of the lab personnel.[9]

Step-by-Step Disposal Protocol

Step 1: Waste Segregation Immediately upon generation, segregate waste contaminated with 1-(3-Methoxybenzoyl)piperidin-3-amine.

  • Solid Waste: This includes contaminated gloves, weigh boats, pipette tips, and absorbent paper. Place these items in a designated, lined solid waste container.

  • Liquid Waste: This includes unused solutions or reaction mixtures. Collect this waste in a dedicated, chemically compatible liquid waste container.

  • "Sharps" Waste: Contaminated needles or sharp-edged glassware must be placed in a designated, puncture-proof sharps container for hazardous chemical waste.

  • Incompatible Materials: Keep this waste stream separate from incompatible chemicals, such as strong oxidizing agents and strong acids, to prevent hazardous reactions.[10]

Step 2: Waste Containerization The choice and condition of the waste container are regulated to prevent leaks and spills.

  • Compatibility: The container must be made of a material compatible with the chemical waste. For 1-(3-Methoxybenzoyl)piperidin-3-amine, a high-density polyethylene (HDPE) or glass container is appropriate.[9]

  • Condition: The container must be in good condition, free from cracks or defects, with a secure, leak-proof screw-top cap.[11]

  • Closure: Keep the container closed at all times except when adding waste. Do not leave a funnel in the opening.[9]

Step 3: Labeling Proper labeling is a strict EPA requirement.[12] Each container must be labeled with:

  • The words "Hazardous Waste" .

  • The full chemical name: "1-(3-Methoxybenzoyl)piperidin-3-amine" . If it's a mixture, list all constituents and their approximate percentages.[9]

  • A clear indication of the hazards (e.g., Corrosive, Toxic).[12]

  • The date when the first drop of waste was added to the container (the "Accumulation Start Date").

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

  • Store the labeled waste container in your designated SAA.

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[8]

  • Once a container is full, or within 12 months for academic labs operating under Subpart K regulations, it must be moved to the facility's Central Accumulation Area (CAA).[13] Your institution's Environmental Health & Safety (EHS) department will manage this process.

Disposal Workflow and Emergency Procedures

The following diagram illustrates the decision-making process for handling waste generated from work with 1-(3-Methoxybenzoyl)piperidin-3-amine.

G cluster_0 In-Lab Process cluster_1 Facility-Level Process cluster_2 Emergency Event WasteGen Waste Generation (Contaminated solids, liquids) Segregate Step 1: Segregate Waste (Solid vs. Liquid vs. Sharps) WasteGen->Segregate Container Step 2: Use Correct Container (Compatible, sealed, good condition) Segregate->Container Label Step 3: Label Container ('Hazardous Waste', full chemical name, hazards) Container->Label StoreSAA Step 4: Store in SAA (At or near point of generation) Label->StoreSAA Full Container Full or Accumulation Limit Reached? StoreSAA->Full EHS_Request Step 5: Request Pickup via EHS Full->EHS_Request Yes EHS_Pickup EHS Collects Waste for CAA EHS_Request->EHS_Pickup FinalDisposal Disposal by Licensed Vendor (e.g., Incineration) EHS_Pickup->FinalDisposal Spill Spill Occurs Assess Assess Spill Size & Risk Spill->Assess Cleanup Contain & Clean with Inert Absorbent Assess->Cleanup Small & Manageable Report Report to EHS Cleanup->Report

Disposal Workflow for 1-(3-Methoxybenzoyl)piperidin-3-amine Waste
Emergency Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Protect Yourself: Don appropriate PPE, including gloves, goggles, and a lab coat, before attempting any cleanup.

  • Containment: For small spills, cover the material with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[10]

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated container for hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report all spills to your institution's Environmental Health & Safety (EHS) office for proper documentation and waste pickup.[10]

Final Disposal

The ultimate disposal of 1-(3-Methoxybenzoyl)piperidin-3-amine must be conducted by a licensed hazardous waste disposal company arranged by your institution.[14] The most common and effective method for destroying organic chemical waste of this nature is high-temperature incineration at a permitted facility.[15] Never dispose of this chemical down the drain or in the regular trash, as this is a violation of federal regulations and poses a significant risk to public health and the environment.[11]

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 1-(3-Methoxybenzoyl)piperidin-3-amine waste in a manner that is safe, compliant, and environmentally responsible, thereby upholding the highest standards of scientific integrity and laboratory practice.

References

  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research Compliance and Training. Retrieved from [Link]

  • American Chemical Society. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Lab Manager. Retrieved from [Link]

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Nevel, J. (2019, June 15). Laboratory Waste Management: The New Regulations. MedicalLab Management. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2020, January 29). Safety Data Sheet: 1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride. Retrieved from [Link]

  • Veolia. (n.d.). Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • EHSLeaders. (2021, March 24). RCRA Requirements: Know the Facts, Avoid Hazardous Waste Penalties. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). RCRA. Environmental Health and Safety. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.